molecular formula C15H22N2O4 B5852626 4-[[cyclopropylmethyl(propyl)amino]methyl]-2-methoxy-6-nitrophenol

4-[[cyclopropylmethyl(propyl)amino]methyl]-2-methoxy-6-nitrophenol

Cat. No.: B5852626
M. Wt: 294.35 g/mol
InChI Key: OGVAVHHVZOBZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[cyclopropylmethyl(propyl)amino]methyl]-2-methoxy-6-nitrophenol is a complex organic compound characterized by its unique structure, which includes a cyclopropylmethyl group, a propylamino group, and a nitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[cyclopropylmethyl(propyl)amino]methyl]-2-methoxy-6-nitrophenol typically involves multiple steps, starting with the preparation of the cyclopropylmethyl and propylamino intermediates. These intermediates are then coupled with a methoxy-nitrophenol derivative under specific reaction conditions. Common reagents used in these reactions include cyclopropylmethyl bromide, propylamine, and methoxy-nitrophenol, with catalysts such as palladium or nickel to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-[[cyclopropylmethyl(propyl)amino]methyl]-2-methoxy-6-nitrophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[[cyclopropylmethyl(propyl)amino]methyl]-2-methoxy-6-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[[cyclopropylmethyl(propyl)amino]methyl]-2-methoxy-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[[cyclopropylmethyl(propyl)amino]methyl]-2-ethoxyphenol
  • 4-[[cyclopropylmethyl(propyl)amino]methyl]phenol

Uniqueness

4-[[cyclopropylmethyl(propyl)amino]methyl]-2-methoxy-6-nitrophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications .

Properties

IUPAC Name

4-[[cyclopropylmethyl(propyl)amino]methyl]-2-methoxy-6-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-3-6-16(9-11-4-5-11)10-12-7-13(17(19)20)15(18)14(8-12)21-2/h7-8,11,18H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVAVHHVZOBZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.